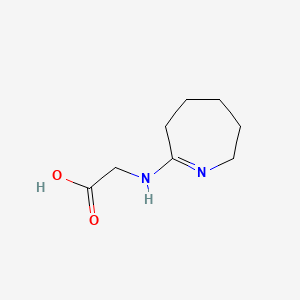

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

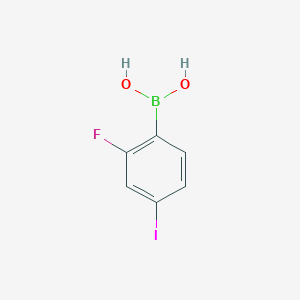

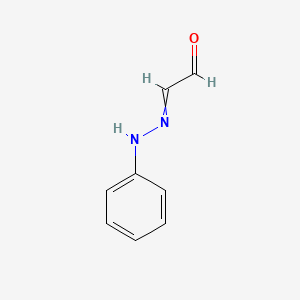

“N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” is a chemical compound with the molecular formula C7H11N3 . It is also known by other names such as Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, and 3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide .

Molecular Structure Analysis

The molecular structure of “N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” can be represented by the canonical SMILES stringC1CCC(=NCC1)NC#N . The compound has a molecular weight of 137.18 g/mol . Physical And Chemical Properties Analysis

“N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” has a molecular weight of 137.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass is 137.095297364 g/mol , and its topological polar surface area is 48.2 Ų .科学的研究の応用

Glycine Antagonists Synthesis and Biological Effects : Compounds structurally related to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, such as iso-THPO, iso-THAO, and iso-THIA, have been synthesized and tested for their biological effects. They are recognized as glycine antagonists with comparable potency to iso-THAZ, a known glycine antagonist. These compounds, especially iso-THAZ, show specific interactions with glycine receptors without significant affinities for GABA receptors, indicating their selective antagonistic activity (Brehm et al., 1986).

Impact on Cat Spinal Neurons : Research involving cat spinal neurons revealed that compounds related to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, such as THIA, THAZ, and iso-THAZ, can block neuronal inhibition by glycine. Specifically, iso-THAZ emerged as the most potent compound in this category. This indicates the potential of these compounds in modulating glycine-mediated neuronal activities (Krogsgaard‐Larsen et al., 1982).

Atropisomeric Properties in Organic Chemistry : The study of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which are structurally related to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, highlights their atropisomeric properties. This research provides insights into the stereochemistry of these compounds, which is crucial for understanding their biological activity and potential therapeutic applications (Namba et al., 2021).

Superimposition-Based Protocol in Ligand Analysis : A superimposition-based protocol was applied to ligands of the glycine ligand-gated ion channel receptor, including analogs of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine. This approach helps in understanding the bioactive conformations of these ligands, contributing to the development of more effective glycine receptor antagonists (Gálvez-ruano et al., 2001).

Glycine Receptor Antagonism in Rat Brain Membranes : Studies have shown that compounds related to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, like iso-THAZ, inhibit [3H]Strychnine binding in rat brain membranes, indicating their role as glycine antagonists. This suggests their potential impact on glycine receptor-mediated neurotransmission (Braestrup et al., 1986).

Role in Neurotransmitter Release : Research has shown that glycine, including its analogs, can induce the release of neurotransmitters like norepinephrine from rat hippocampal slices. This indicates the involvement of glycine and its analogs in neurotransmitter modulation, which is vital for understanding their role in neural signaling and potential therapeutic applications (Schmidt & Taylor, 1990).

Application in Designing Agonists and Antagonists : The exploration of the isoxazol-3-one tautomer of bicyclic isoxazole, a compound structurally similar to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, led to the synthesis of potent agonists for human 5-HT(2A) and 5-HT(2C) receptors. These findings have implications for developing cognitive enhancers and understanding the interaction of these compounds with central nervous system targets (Jensen et al., 2013).

特性

IUPAC Name |

2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(12)6-10-7-4-2-1-3-5-9-7/h1-6H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQYXZXRHAHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009184 |

Source

|

| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

CAS RN |

90152-88-8 |

Source

|

| Record name | Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090152888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)